1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride
Description
1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenylmethyl substitution at the 1-position and a methyl group at the 3-position of the piperazine ring. Its molecular formula is C₁₂H₁₇FN₂·2HCl, yielding a molecular weight of 281.0 g/mol.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJIUMZUCSDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine
The key intermediate, 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine, can be synthesized via:
Step 1: Nucleophilic substitution
Reacting 1-methylpiperazine with 4-fluorobenzyl chloride or bromide under basic conditions to selectively alkylate the nitrogen at position 1. The reaction is typically carried out in an aprotic solvent such as acetonitrile or DMF with a base like potassium carbonate or sodium hydride to deprotonate the amine and promote nucleophilic attack.Step 2: Purification
The crude product is purified by extraction and chromatographic methods (silica gel column chromatography using dichloromethane/methanol mixtures) to isolate the pure substituted piperazine.
Conversion to Dihydrochloride Salt
- The free base of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine is dissolved in anhydrous ethanol or isopropanol.
- Dry hydrogen chloride gas or concentrated hydrochloric acid is introduced to the solution under controlled temperature (0-25°C).
- The dihydrochloride salt precipitates out due to reduced solubility and is collected by filtration.
- The solid is washed with cold solvent and dried under vacuum to yield the pure dihydrochloride salt.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 1-methylpiperazine, 4-fluorobenzyl chloride, K2CO3, acetonitrile | 80-110°C | 8-12 hours | 70-85 | Stirred under inert atmosphere |
| Purification | Silica gel chromatography (DCM/MeOH 98:2) | Room temperature | - | - | Removes unreacted starting materials |
| Salt formation | HCl gas or conc. HCl in ethanol | 0-25°C | 1-3 hours | >90 | Crystallization improves purity |
- The patent literature for related compounds (e.g., cetirizine analogs) demonstrates that base- or acid-mediated hydrolysis steps can improve yields and purity of piperazine derivatives before salt formation, which may be adapted to this compound’s synthesis.
- The use of potassium iodide as a catalyst in alkylation reactions can enhance reaction rates and yields by facilitating halide exchange and nucleophilic substitution.
- The choice of solvent and precise temperature control during salt formation is critical for obtaining a stable dihydrochloride polymorph with good crystallinity and bioavailability.
- Recent patents indicate that polymorphic forms of related piperazine dihydrochlorides can be controlled by solvent and temperature during crystallization, impacting the pharmaceutical properties of the final product.
| Preparation Stage | Key Parameters | Typical Conditions | Outcome |
|---|---|---|---|
| Alkylation of 1-methylpiperazine | 4-fluorobenzyl halide, base, solvent | 80-110°C, 8-12 h, inert atmosphere | 70-85% yield of substituted piperazine |
| Purification | Silica gel chromatography | Room temperature | Pure intermediate |
| Salt formation | HCl gas or aqueous HCl | 0-25°C, 1-3 h | >90% yield of dihydrochloride salt |
The preparation of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves a strategic alkylation of 1-methylpiperazine with 4-fluorobenzyl halides under basic conditions, followed by purification and controlled salt formation with hydrochloric acid. Optimization of reaction parameters such as temperature, solvent, and catalysts like potassium iodide can significantly enhance yields and purity. The formation of the dihydrochloride salt is a crucial step to ensure the compound’s stability and pharmaceutical applicability. Insights from patents on analogous piperazine derivatives provide valuable guidance for refining these preparation methods.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is primarily studied for its potential therapeutic effects in treating neurological disorders. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, influencing mood and pain perception .
Biological Studies
The compound has shown promise in biological assays, particularly in cytotoxicity studies against various cancer cell lines. For instance, derivatives of this compound have been tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, demonstrating varying degrees of growth inhibition .
Chemical Intermediates
In synthetic organic chemistry, it serves as an intermediate for synthesizing more complex organic molecules. Its derivatives are utilized to develop pharmaceuticals and agrochemicals, making it a valuable compound in industrial applications .
Case Study 1: Cytotoxic Activity
A study published in Thieme Connect evaluated the cytotoxic activities of several benzylpiperazine derivatives, including this compound. It was found that these compounds exhibited varying levels of cytotoxicity against cancer cell lines, with some derivatives showing promising results for further development as anticancer agents .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of this compound has indicated its potential role in modulating serotonin receptors, which could be beneficial in treating depression and anxiety disorders. Animal studies have shown that administration of this compound leads to observable changes in behavior consistent with antidepressant effects .
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly by binding to serotonin and dopamine receptors. This interaction can influence various physiological processes, including mood regulation and pain perception .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below summarizes key structural and pharmacological differences between the target compound and related piperazine derivatives:
Key Observations:
Substituent Position : The target compound’s 3-methyl group distinguishes it from most antihistamines (e.g., cyclizine, meclizine), which typically feature substitutions at the 4-position. This may alter receptor binding specificity .
Metabolism : Unlike flunarizine, which undergoes extensive N-dealkylation and hydroxylation due to its cinnamyl substituent , the target compound’s simpler structure may result in fewer metabolites and a longer half-life.
Research Findings on Structural Analogs
Flunarizine Dihydrochloride
- Activity : Blocks L-type calcium channels, reducing intracellular Ca²⁺ overload. Used for migraine prophylaxis and vertigo .
- Metabolism: In rats, bis(4-fluorophenyl)methanol and hydroxy-flunarizine are major metabolites via oxidative pathways .
1-(4-Fluorophenyl)piperazine Dihydrochloride
- Activity : Acts as a 5-HT₁A/₂C receptor agonist, influencing serotonin pathways. Used in neuropharmacological research .
Cyclizine Hydrochloride
- Activity: Antihistaminic with antiemetic properties. Metabolized via hepatic demethylation to norcyclizine .
Data Table: Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Flunarizine Dihydrochloride | 1-(4-Fluorophenyl)piperazine Dihydrochloride |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 5.1 | 1.9 |
| Solubility (mg/mL) | ~10 (aqueous) | <1 (lipophilic) | ~50 (aqueous) |
| Half-Life (in rats) | Not reported | 18–24 hours | 4–6 hours |
| Primary Target | Inferred: CNS receptors | Calcium channels | 5-HT receptors |
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a piperazine core substituted with a 4-fluorobenzyl group, which may influence its biological activity and interactions with various receptors.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated aromatic ring, which is known to enhance lipophilicity and potentially improve receptor binding affinity.
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter receptors, particularly those involved in the modulation of pain and anxiety. Studies suggest that compounds with similar structures may act as antagonists or agonists at sigma receptors, which play a significant role in nociceptive signaling pathways .
Antinociceptive Effects
Research indicates that derivatives of piperazine, including this compound, exhibit significant antinociceptive properties. For instance, studies have shown that related benzylpiperazine derivatives can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Receptor Affinity Studies
The affinity of this compound for sigma receptors has been evaluated. In a comparative study, certain derivatives exhibited high selectivity for the sigma-1 receptor (σ1R) over the sigma-2 receptor (σ2R), indicating their potential as selective ligands for therapeutic use .
| Compound | σ1R Affinity (nM) | σ2R Affinity (nM) | Selectivity (σ2R/σ1R) |
|---|---|---|---|
| Compound A | 1.6 | 886 | 432 |
| Compound B | 12.7 | 1000 | 78 |
Potential Therapeutic Uses
Given its biological activity, this compound is being explored for various therapeutic applications:
- Pain Management : Its action on sigma receptors suggests it could serve as an analgesic.
- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms.
- Gastrointestinal Motility : Some related derivatives have been identified as motilin receptor agonists, indicating potential benefits in gastrointestinal disorders .
Case Studies and Research Findings
Recent studies have investigated the pharmacological profiles of piperazine derivatives:
- Study on Sigma Receptor Modulation : A study highlighted the ability of certain piperazine derivatives to modulate nociceptive signaling through σ1R antagonism, showing significant efficacy in formalin-induced pain models .
- Gastrointestinal Activity : Another investigation into related compounds demonstrated their effectiveness at enhancing gastric motility via motilin receptor activation, suggesting a dual-action mechanism that could be beneficial for treating gastrointestinal dysmotility .
Q & A
Basic Research Questions
Q. What experimental conditions optimize the synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride with high purity?
- Methodology : The compound can be synthesized via reaction of the base form with dry hydrogen chloride gas in ethanol, followed by crystallization using anti-solvent vapor diffusion (e.g., benzene in chloroform) to obtain high-purity crystals. Purity should be verified via NMR, HPLC, and X-ray crystallography to confirm structural integrity .
- Key Parameters : Control reaction temperature (ambient to 25°C), stoichiometric excess of HCl gas, and solvent purity to minimize byproducts.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodology :
- X-ray crystallography : Resolves 3D molecular conformation and salt formation (e.g., dihydrochloride confirmation) .
- NMR spectroscopy : Validates substituent positions (e.g., fluorophenyl and methyl groups) and proton environments.
- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How can solubility and stability be experimentally determined for this compound under physiological conditions?
- Methodology :
- Solubility assays : Use shake-flask methods with buffers at varying pH (1.2–7.4) to simulate gastrointestinal and plasma conditions.
- Stability studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) and analyze hydrolytic/byproduct profiles .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and pharmacokinetic properties of this compound?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in reaction path search methods .
- ADMET prediction tools : Use software like SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions based on molecular descriptors (e.g., TPSA, logP) .
Q. What experimental strategies address contradictions in reported solubility data for piperazine derivatives?
- Methodology :
- Meta-analysis : Systematically compare literature data while controlling for variables (e.g., solvent purity, temperature).
- Standardized protocols : Adopt USP/Ph. Eur. guidelines for solubility testing and validate with orthogonal techniques (e.g., UV-Vis vs. gravimetric analysis) .
Q. How can researchers design assays to evaluate potential serotonergic activity given structural similarity to entactogens?
- Methodology :
- In vitro receptor binding : Screen for affinity at 5-HT1A/2A receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
- Functional assays : Measure serotonin release in synaptosomal preparations or transfected cell lines (e.g., HEK-293 cells expressing SERT) .
Q. What strategies improve scalability of synthesis while maintaining reaction efficiency?
- Methodology :
- Process intensification : Use microreactors for controlled HCl gas introduction to enhance mixing and reduce side reactions.
- DoE optimization : Apply factorial design to variables (e.g., solvent ratio, temperature) and use PAT tools (e.g., in-line FTIR) for real-time monitoring .
Q. How can comparative studies with structural analogs resolve mechanistic uncertainties in biological activity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
